1-(3,5-Dimethoxybenzyl)isoquinoline
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Overview
Description
1-(3,5-Dimethoxybenzyl)isoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This specific compound features a 3,5-dimethoxybenzyl group attached to the isoquinoline core, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1-(3,5-Dimethoxybenzyl)isoquinoline can be achieved through several routes:
Bischler-Napieralski Synthesis: This method involves the cyclization of β-phenylethylamine derivatives.
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Radical Cascade Reactions: Recent advancements have shown that radical cascade reactions can be used to synthesize isoquinoline derivatives efficiently.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3,5-Dimethoxybenzyl)isoquinoline undergoes various chemical reactions:
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dimethoxybenzyl)isoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxybenzyl)isoquinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(3,5-Dimethoxybenzyl)isoquinoline can be compared with other isoquinoline derivatives:
1-(3,4-Dimethoxybenzyl)isoquinoline: This compound has similar structural features but differs in the position of the methoxy groups, which can affect its chemical reactivity and biological activity.
1-(3,5-Dimethoxyphenyl)isoquinoline: This compound has a phenyl group instead of a benzyl group, leading to differences in its physical and chemical properties.
1-(3,5-Dimethoxybenzyl)-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
CAS No. |
98237-14-0 |
---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C18H17NO2/c1-20-15-9-13(10-16(12-15)21-2)11-18-17-6-4-3-5-14(17)7-8-19-18/h3-10,12H,11H2,1-2H3 |
InChI Key |
DAZOEUNUVSUWDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CC2=NC=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
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